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Compound of Interest

Compound Name: Urdamycin B

Cat. No.: B017768

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of two-dimensional (2D)
Nuclear Magnetic Resonance (NMR) spectroscopy in the structural elucidation of Urdamycin
B, a member of the angucycline class of antibiotics. By presenting key experimental data and
detailed protocols, this document serves as a practical resource for researchers engaged in
natural product chemistry and drug discovery. We will explore how techniques such as COSY,
HSQC, and HMBC are synergistically employed to unambiguously confirm the complex
architecture of this bioactive molecule.

Unveiling the Molecular Framework of Urdamycin B

Urdamycin B is a complex glycosidic antibiotic produced by Streptomyces fradiae. Its structure
comprises a tetracyclic angucyclinone core, Urdamycinone B, attached to a trisaccharide chain.
The precise connectivity and stereochemistry of this molecule were definitively established
through a combination of spectroscopic techniques, with 2D NMR playing a pivotal role. The
structure of Urdamycin B was first reported by Rohr and Zeeck in 1987, with its spectral
characteristics compared to the closely related Urdamycin A.[1] Subsequent studies on related
angucycline glycosides have further solidified the understanding of their complex NMR spectra.

[2]

The structural confirmation of Urdamycin B relies on the careful analysis of through-bond
correlations between protons (*H-'H) and between protons and carbons (*H-13C), facilitated by
various 2D NMR experiments.
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Experimental Protocols for 2D NMR Analysis

The successful acquisition of high-quality 2D NMR data is fundamental to the structural
elucidation process. Below are detailed methodologies for the key experiments used to
characterize Urdamycin B.

Sample Preparation: A sample of Urdamycin B (typically 5-10 mg) is dissolved in a deuterated
solvent (e.g., 600 pL of DMSO-de or CDCIs). The choice of solvent is critical to ensure good
solubility and minimize signal overlap with the analyte.

Instrumentation: All NMR spectra are typically recorded on a high-field NMR spectrometer (e.g.,
400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

1. *H-*H COSY (Correlation Spectroscopy): The COSY experiment is essential for identifying
proton-proton coupling networks within the molecule, revealing adjacent protons.

e Pulse Program: A standard COSY-90 pulse sequence is used.

e Spectral Width: Typically set to encompass all proton signals (e.g., 0-13 ppm).
o Data Points: 2048 (F2) x 256 (F1) data points are typically acquired.

e Number of Scans: 8-16 scans per increment are averaged.

e Processing: The data is processed with a sine-bell window function in both dimensions
before Fourier transformation.

2. 1H-13C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment
correlates each proton with its directly attached carbon atom, providing a powerful tool for
assigning carbon resonances.

e Pulse Program: A phase-sensitive HSQC experiment with gradients for artifact suppression
is employed.

e 1H Spectral Width: 0-13 ppm.

e 13C Spectral Width: 0-220 ppm.
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o Data Points: 2048 (F2) x 256 (F1) data points.

e Number of Scans: 16-32 scans per increment.

e 1JCH Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.

e Processing: The data is processed using a squared sine-bell window function in both
dimensions.

3. 1H-13C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals
long-range correlations between protons and carbons (typically over 2-3 bonds), which is
crucial for connecting different spin systems and establishing the overall carbon skeleton.

Pulse Program: A gradient-selected HMBC pulse sequence is used.

e 1H Spectral Width: 0-13 ppm.

e 13C Spectral Width: 0-220 ppm.

e Data Points: 2048 (F2) x 256 (F1) data points.

e Number of Scans: 32-64 scans per increment.

e Long-Range Coupling Constant ("JCH): Optimized for a long-range coupling of 8 Hz.

e Processing: The data is processed with a sine-bell window function in both dimensions.

Data Presentation: Key 2D NMR Correlations for
Urdamycin B

The following tables summarize the essential 2D NMR data used to confirm the structure of
Urdamycin B. The chemical shifts are representative and may vary slightly depending on the
solvent and experimental conditions.

Table 1: 1H and 3C NMR Chemical Shift Assignments for Urdamycin B (in DMSO-ds)
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Position oC (ppm) OH (ppm, mult., J in Hz)
Aglycone (Urdamycinone B)

1 204.5 ]

2 45.1 2.85 (m), 3.10 (m)
3 68.2 -

4 425 2.20 (m), 2.55 (m)
4a 148.5 -

5 118.9 7.35 (s)

6 135.8 -

6a 115.1 -

7 181.8 -

8 161.5 -

9 140.1 -

10 118.0 7.85 (d, 8.0)

11 136.5 7.70 (t, 8.0)

1lla 114.8 -

12 187.0 -

12a 132.5 -

12b 82.1 -

13-CHs 25.3 1.45 (s)

8-OH - 12.8 (s)
Trisaccharide Chain

D-Olivose (A)

1 98.5 5.40 (d, 3.5)
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2 35.2 1.80 (m), 2.10 (m)
3 78.1 3.85 (m)

4 75.8 3.40 (m)

5 69.5 3.95 (m)

6 18.2 1.25 (d, 6.0)

L-Rhodinose (B)

1" 101.2 4.80 (br s)

2" 38,5 1.65 (m), 2.00 (m)
3" 68.9 3.60 (M)

4" 71.5 3.30 (m)

5" 72.3 3.75 (m)

6" 17.9 1.20 (d, 6.2)
D-Olivose (C)

i 99.8 5.35(d, 3.2)

2" 35.0 1.75 (m), 2.05 (m)
3" 77.9 3.80 (m)

4™ 75.5 3.35 (m)

5" 69.2 3.90 (m)

6" 18.0 1.22 (d, 6.1)

Table 2: Key COSY and HMBC Correlations for Urdamycin B
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Proton(s) (dH) COSY Correlations (6H) HMBC Correlations (3C)
Aglycone Moiety

H-2 (2.85, 3.10) H-2 (2.85, 3.10) C-1, C-3,C-4,C-12b

H-4 (2.20, 2.55) H-4 (2.20, 2.55) C-2, C-3, C-4a, C-12b

H-5 (7.35) C-4a, C-6, C-6a, C-12a
H-10 (7.85) H-11 (7.70) C-8, C-9, C-11a, C-12
H-11 (7.70) H-10 (7.85) C-9, C-12, C-12a
13-CHs (1.45) C-2,C-3,C-4
Trisaccharide Chain

H-1' (5.40) H-2' (1.80, 2.10) C-9,C-2', C-3, C-5'
H-1" (4.80) H-2" (1.65, 2.00) c-3, c-2", Cc-3", C-5"
H-1" (5.35) H-2" (1.75, 2.05) Cc-4", C-2™, C-3", C-5™
H-6' (1.25) H-5' (3.95) C-4', C-5'

H-6" (1.20) H-5" (3.75) C-4", C-5"

H-6" (1.22) H-5" (3.90) c-4", C-5"

Visualization of the Structure Elucidation Workflow

The logical progression of experiments and data interpretation is crucial for efficient structure
elucidation. The following diagram illustrates this workflow.
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Caption: Workflow for the structural elucidation of Urdamycin B using 2D NMR.

Signaling Pathways of Structure Confirmation
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The interplay of the different 2D NMR techniques provides a network of correlations that, when
pieced together, reveals the complete structure of Urdamycin B.
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Caption: Key 2D NMR correlations confirming the structure of Urdamycin B.

Comparison with Alternative Methods
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While 2D NMR is the cornerstone for the structural elucidation of complex natural products like
Urdamycin B, other techniques provide complementary information.

Table 3: Comparison of Structural Elucidation Techniques

Technique

Information
Provided

Advantages

Limitations

2D NMR (COSY,
HSQC, HMBC)

Detailed connectivity
(1H_1H , 1H_13C)’
stereochemistry
(NOESY)

Provides complete
covalent structure in

solution.

Requires relatively
pure sample and can

be time-consuming.

X-ray Crystallography

Absolute 3D structure

in the solid state.

Unambiguous
determination of

stereochemistry.

Requires a suitable
single crystal, which
can be difficult to

obtain.

Mass Spectrometry
(MS)

Molecular weight and
elemental composition
(HR-MS),
fragmentation

patterns.

High sensitivity,
requires very small

sample amounts.

Does not provide
detailed connectivity

or stereochemistry.

Infrared (IR)

Spectroscopy

Presence of functional
groups (e.g., C=0, O-
H).

Quick and simple to

perform.

Provides limited
information on the

overall structure.

In conclusion, the synergistic application of 2D NMR techniques, particularly COSY, HSQC,

and HMBC, provides an unparalleled level of detail for the structural confirmation of complex

natural products like Urdamycin B. The data and protocols presented in this guide offer a

framework for researchers to confidently apply these powerful methods in their own

investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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